2'-Azido-2'-deoxycytidine

Descripción general

Descripción

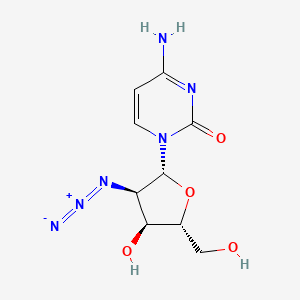

2’-Azido-2’-deoxycytidine is a modified nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and molecular biology. This compound is characterized by the substitution of the hydroxyl group at the 2’ position of the deoxyribose sugar with an azido group. This modification imparts unique chemical and biological properties to the molecule, making it a valuable tool in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Azido-2’-deoxycytidine typically involves the azidation of 2’-deoxycytidine. One common method includes the use of a diazotransfer reaction, where a diazonium salt is reacted with 2’-deoxycytidine to introduce the azido group at the 2’ position. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods: Industrial production of 2’-Azido-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Azido-2’-deoxycytidine undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Reduction: 2’-Amino-2’-deoxycytidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The azido modification enhances the reactivity of 2'-azido-2'-deoxycytidine, making it suitable for various applications:

- Target Enzyme : The primary target for this compound is ribonucleotide reductase.

- Mode of Action : The diphosphate form of this compound exhibits strong inhibitory effects on ribonucleotide reductase, leading to decreased viability in certain cancer cells .

Antiviral and Anticancer Research

This compound has shown potential as an antiviral and anticancer agent:

- Inhibition Studies : It has been evaluated for its inhibitory activity against ribonucleotide reductase, demonstrating significant cell growth inhibition .

- Phosphorylation : The phosphorylation of this compound to its active triphosphate derivative is a critical step for its biological activity .

Nucleic Acid Research

The compound plays a significant role in nucleic acid research:

- Click Chemistry : The azido group allows for bioorthogonal reactions, facilitating the labeling and tracking of nucleic acids. This property is particularly useful in RNA studies where modifications can enhance stability and functionality .

- siRNA Technologies : Research indicates that 2'-azido modifications are well tolerated in small interfering RNA (siRNA), enhancing their nuclease resistance and allowing for the incorporation of additional modifications .

Bioconjugation and Labeling Techniques

The unique properties of this compound make it a valuable tool in bioconjugation:

- Fluorescent Labeling : The azido group can be used to attach fluorescent dyes, enabling visualization of RNA within cells .

- Hydrophobic Tagging : It can also facilitate the attachment of hydrophobic tags to improve delivery properties in therapeutic applications .

| Activity Type | Observations |

|---|---|

| Inhibitory Activity | Strong inhibition of ribonucleotide reductase |

| Cell Growth Inhibition | Significant reduction in cancer cell viability |

| Phosphorylation Rate | Rate-limiting step identified in activation process |

Table 2: Applications in Nucleic Acid Research

| Application | Description |

|---|---|

| siRNA Modification | Enhances stability and reduces off-target effects |

| Click Chemistry | Enables bioorthogonal labeling for tracking |

| Structural Analysis | Affects conformational properties of modified RNA |

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant growth inhibition through its action on ribonucleotide reductase. The results indicated that this compound could serve as a potential therapeutic agent against specific cancers .

Case Study 2: siRNA Development

Research focused on the incorporation of 2'-azido modifications into siRNA demonstrated that these modifications did not hinder silencing activity. The study highlighted that such modifications could be integrated with other chemical alterations to enhance performance metrics like stability and delivery efficiency .

Mecanismo De Acción

The mechanism of action of 2’-Azido-2’-deoxycytidine involves its incorporation into DNA during replication. The azido group at the 2’ position interferes with the normal function of DNA polymerases, leading to the termination of DNA synthesis. This inhibition of DNA replication is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells .

Comparación Con Compuestos Similares

2’-Amino-2’-deoxycytidine: Similar structure but with an amino group instead of an azido group.

2’-Azido-2’-deoxyuridine: Similar structure but with a uracil base instead of a cytosine base.

3’-Azido-3’-deoxythymidine (Zidovudine): An azido-modified nucleoside analog used as an antiretroviral drug.

Uniqueness: 2’-Azido-2’-deoxycytidine is unique due to its specific modification at the 2’ position of the deoxyribose sugar, which imparts distinct chemical and biological properties. Its ability to inhibit DNA replication makes it a valuable tool in both research and therapeutic applications .

Actividad Biológica

2'-Azido-2'-deoxycytidine (N3dC) is a nucleoside analogue that has garnered significant attention due to its biological activity, particularly in the context of antiviral and anticancer research. This compound exhibits unique properties that allow it to interact with various enzymes and cellular processes, making it a valuable subject for study in molecular biology and pharmacology.

The primary mechanism by which this compound exerts its biological effects is through its role as an inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis. Upon phosphorylation to its diphosphate form, N3dC acts as a competitive inhibitor of RR, disrupting the balance of deoxyribonucleotides necessary for DNA replication .

Inhibition of Ribonucleotide Reductase

Research indicates that N3dC, along with other 2'-substituted deoxycytidines, can significantly inhibit RR activity. This inhibition leads to reduced DNA synthesis and cell proliferation, particularly in cancer cells. The effectiveness of N3dC as an inhibitor is attributed to its structural similarity to natural nucleosides, allowing it to be incorporated into DNA but ultimately leading to dysfunctional replication .

Biological Activity in Cell Lines

Numerous studies have assessed the cytotoxic effects of N3dC on various human tumor cell lines. For example, one study reported that N3dC inhibited cell growth in HeLa cells with an IC50 value significantly lower than that of its non-azido counterparts . The compound's triphosphate form was found to interfere with DNA polymerases, further confirming its role in disrupting DNA synthesis .

Pharmacokinetics and Metabolism

N3dC undergoes phosphorylation within cells to form its active triphosphate derivative (N3dCTP), which is crucial for its biological activity. Studies have shown that this phosphorylation is a rate-limiting step in the activation of the drug, emphasizing the importance of cellular kinases in modulating its efficacy .

Case Studies

- Antiviral Activity : N3dC has demonstrated antiviral properties against herpes simplex virus types 1 and 2, showing up to 98% inhibition at higher concentrations (50 µM) in vitro .

- Cancer Treatment : In clinical settings, N3dC has been evaluated for its potential as a therapeutic agent against various cancers. Its ability to inhibit RR has positioned it as a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutics .

Comparative Efficacy

The following table summarizes key findings from studies on the biological activity of this compound compared to other nucleoside analogues:

| Compound | IC50 (µM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| This compound | <10 | Ribonucleotide Reductase | Antitumor and antiviral activity |

| 2'-Fluoro-2'-deoxycytidine | <5 | Ribonucleotide Reductase | Antitumor activity |

| Cytarabine (Ara-C) | 1-10 | DNA Polymerase | Antitumor activity |

Future Directions

Ongoing research aims to explore the full potential of 2'-azido modifications in RNA and their implications for gene silencing technologies such as siRNA. The azido group may enhance delivery properties and stability against nucleases, which are critical factors for therapeutic applications . Future studies will focus on optimizing these modifications to improve their pharmacological profiles.

Propiedades

IUPAC Name |

4-amino-1-[3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOYKPQEERVCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965314 | |

| Record name | 1-(2-Azido-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51034-68-5 | |

| Record name | 2'-Azido-2'-deoxycytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Azido-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.